N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride

Catalog No.
S12288304
CAS No.
M.F
C10H27Cl2N5
M. Wt
288.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane...

Product Name

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride

IUPAC Name

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;dihydrochloride

Molecular Formula

C10H27Cl2N5

Molecular Weight

288.26 g/mol

InChI

InChI=1S/C10H25N5.2ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;;/h13H,1-12H2;2*1H

InChI Key

XJJXNVYQRDFFOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CCNCCN.Cl.Cl

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride, with the CAS number 31295-54-2, is a chemical compound characterized by its complex structure, which includes a piperazine ring and multiple amino groups. The molecular formula is C10H25N5C_{10}H_{25}N_{5}, and it has a molecular weight of approximately 215.34 g/mol. This compound is notable for its high density of 1.011 g/cm³ and a boiling point of 348.8 °C at atmospheric pressure .

The compound is typically encountered in its dihydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for various biological applications.

The chemical reactivity of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride largely stems from its multiple amine groups. These groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles. Additionally, the piperazine moiety can undergo alkylation or acylation reactions, which can modify its pharmacological properties.

This compound exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as a nucleic acid delivery vector due to its ability to interact with cellular membranes and facilitate the uptake of genetic material into cells . The presence of aminoethyl and piperazine groups enhances its affinity for biological targets, making it a candidate for applications in gene therapy and vaccination strategies.

Several synthetic routes have been developed to produce N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride. A common method involves the reaction of piperazine derivatives with appropriate alkylating agents under controlled conditions to yield the desired product.

Typical synthesis steps include:

  • Formation of the Piperazine Derivative: Start with commercially available piperazine and react it with an alkyl halide to introduce the aminoethyl group.
  • Coupling Reaction: The resultant compound is then subjected to further alkylation using ethylenediamine derivatives.
  • Salt Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride has diverse applications:

  • Gene Therapy: It serves as a delivery vehicle for nucleic acids, enhancing cellular uptake and expression of therapeutic genes.
  • Immunotherapy: The compound can be used in formulations aimed at stimulating immune responses against tumors.
  • Pharmaceutical Research: It acts as a building block in the synthesis of more complex pharmaceutical agents.

Studies have shown that N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride interacts favorably with various biological molecules. Its interaction with cell membranes facilitates improved delivery of therapeutic agents across cellular barriers. Additionally, research indicates that it can enhance the uptake of nucleic acids by dendritic cells, thereby playing a crucial role in immune modulation .

Several compounds share structural similarities with N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride:

Compound NameCAS NumberKey Features
2-(4-Methylpiperazin-1-yl)ethanamine934-98-5Contains a methyl group on the piperazine ring; used in similar applications as a nucleic acid vector.
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine104-19-8Features dimethyl substitution; enhances lipophilicity compared to N1 compound.
N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine40172-12-1Ethyl substitution increases solubility; potential use in drug formulations.
1,2-Bis(4-methyl-piperazin-1-yl)-ethane77267-14-2Dimeric structure; may exhibit enhanced binding properties due to increased molecular weight.

Uniqueness: The unique arrangement of amino groups and the specific piperazine substitution pattern in N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride contribute to its distinct biological activity and efficacy as a nucleic acid delivery vector compared to similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

287.1643513 g/mol

Monoisotopic Mass

287.1643513 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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